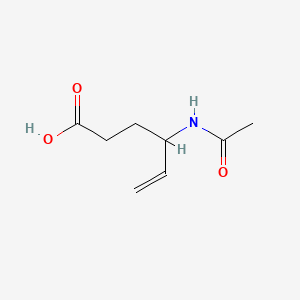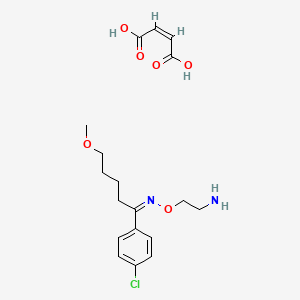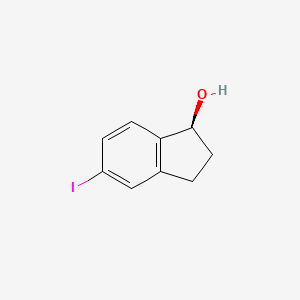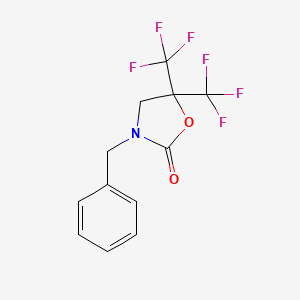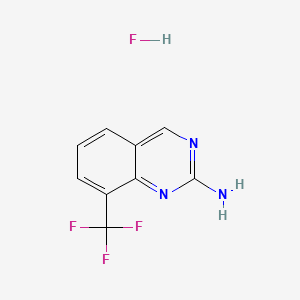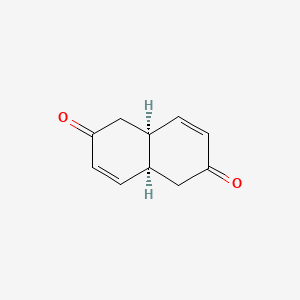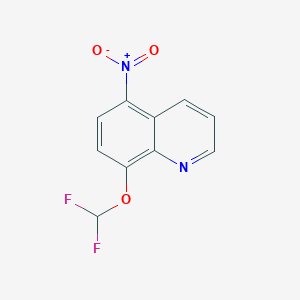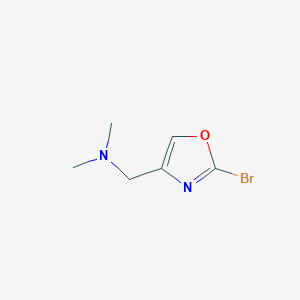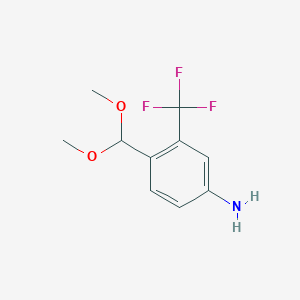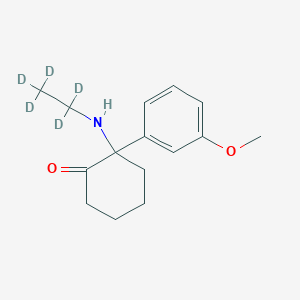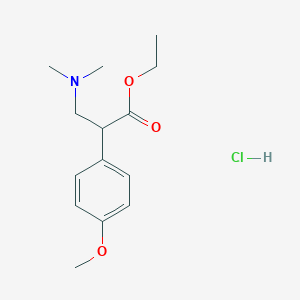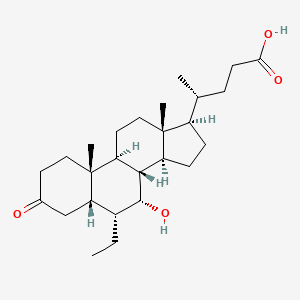
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to cholic acid, one of the primary bile acids produced in the liver.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid typically involves multi-step organic synthesis. The starting material is often cholic acid, which undergoes a series of chemical transformations including oxidation, reduction, and esterification to introduce the ethyl and hydroxy groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and oxidation, reducing the number of steps and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can yield a ketone.
- Reduction of the ketone can yield a secondary alcohol.
- Substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1), which regulate bile acid homeostasis and lipid metabolism.
Comparación Con Compuestos Similares
Cholic Acid: A primary bile acid with similar structural features but lacks the ethyl and hydroxy modifications.
Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for liver diseases.
Uniqueness: (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic benefits. Its ability to interact with specific bile acid receptors and modulate metabolic pathways sets it apart from other bile acids.
Propiedades
Fórmula molecular |
C26H42O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23-24,30H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Clave InChI |
WQVZAZONHXITBI-DCTZMNRZSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C |
SMILES canónico |
CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
